molecular formula C19H18BrN3OS B2548100 N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-50-5

N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2548100
CAS No.: 851131-50-5
M. Wt: 416.34
InChI Key: BDDWQBYOBXWRJT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds related to N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and investigated for their anticancer activities. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial and Hemolytic Activity

Another area of research involves evaluating the antimicrobial and hemolytic activities of similar compounds. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed active compounds against selected microbial species, with particular derivatives showing potent antimicrobial properties and less toxicity (Gul et al., 2017).

Antitumor Evaluation of Heterocyclic Derivatives

The antitumor activity of heterocyclic derivatives, such as benzothiazole and imidazole derivatives, was evaluated, revealing that certain compounds exhibited significant anticancer activity against a range of cancer cell lines. This suggests the potential therapeutic application of these compounds in cancer treatment (Yurttaş et al., 2015).

Anticonvulsant Agents

Investigations into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown that these compounds exhibit moderate anticonvulsant activity. Such studies highlight the potential for developing new therapeutic agents for epilepsy and related conditions (Severina et al., 2020).

pKa Determination and Chemical Properties

Research into the chemical properties, such as pKa values, of drug precursors similar to this compound, provides essential insights into their behavior in biological systems. Such studies are crucial for drug design and development (Duran & Canbaz, 2013).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDWQBYOBXWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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